Cas no 22162-22-7 (1-Bromo-2,3-dimethyl-5-nitrobenzene)

1-Bromo-2,3-dimethyl-5-nitrobenzene is a halogenated aromatic compound featuring a bromine substituent at the 1-position and a nitro group at the 5-position, with methyl groups at the 2- and 3-positions. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring, while the bromine serves as a versatile leaving group. The compound's stability and defined substitution pattern make it useful in pharmaceutical and agrochemical intermediates. It is typically handled under controlled conditions due to its potential sensitivity to light and heat.
1-Bromo-2,3-dimethyl-5-nitrobenzene structure
22162-22-7 structure
Product Name:1-Bromo-2,3-dimethyl-5-nitrobenzene
CAS No:22162-22-7
MF:C8H8BrNO2
MW:230.058621406555
MDL:MFCD12547850
CID:1090454
Update Time:2025-10-30

1-Bromo-2,3-dimethyl-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2,3-dimethyl-5-nitrobenzene
    • 3-BROMO-4,5-DIMETHYLNITROBENZENE
    • AK143117
    • DJPUAFNNWHOYMH-UHFFFAOYSA-N
    • OR46051
    • FCH1367399
    • AX8282608
    • ST24037828
    • 1-Bromo-2,3-dimethyl-5-nitrobenzene, 3-Bromo-5-nitro-o-xylene
    • MDL: MFCD12547850
    • Inchi: 1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3
    • InChI Key: DJPUAFNNWHOYMH-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C)=C1C)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 180
  • Topological Polar Surface Area: 45.8

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1-Bromo-2,3-dimethyl-5-nitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:22162-22-7)1-Bromo-2,3-dimethyl-5-nitrobenzene
Order Number:A878674
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):446.0/223.0
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Additional information on 1-Bromo-2,3-dimethyl-5-nitrobenzene

Chemical Profile of 1-Bromo-2,3-dimethyl-5-nitrobenzene (CAS No. 22162-22-7)

1-Bromo-2,3-dimethyl-5-nitrobenzene, with the chemical formula C₈H₈BrNO₂, is a brominated aromatic compound featuring a nitro group and two methyl substituents. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural framework, which makes it a valuable intermediate in the development of various chemical applications. The presence of both bromine and nitro functional groups provides unique reactivity, enabling diverse synthetic transformations that are pivotal in medicinal chemistry and material science.

The CAS number 22162-22-7 uniquely identifies this compound in scientific literature and industrial databases, underscoring its importance in chemical manufacturing and research. Its molecular structure, characterized by a benzene ring substituted with bromine at the 1-position, methyl groups at the 2- and 3-positions, and a nitro group at the 5-position, endows it with distinct electronic and steric properties. These features make it a promising candidate for further functionalization, allowing chemists to explore its potential in synthesizing more complex molecules.

In recent years, 1-Bromo-2,3-dimethyl-5-nitrobenzene has been extensively studied for its role as a building block in the synthesis of pharmaceutical intermediates. The bromine atom is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, which are fundamental to constructing biaryl structures found in many bioactive compounds. Additionally, the nitro group can be reduced to an amine or converted into other functional groups like azides or hydrazines, further expanding its synthetic utility.

One of the most compelling applications of 1-Bromo-2,3-dimethyl-5-nitrobenzene lies in its use as an intermediate in the development of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with potential antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity by acting as competitive inhibitors or substrates. The methyl substituents at the 2- and 3-positions can be strategically modified to influence binding affinity and metabolic stability, which are critical factors in drug design.

The pharmaceutical industry has also explored 1-Bromo-2,3-dimethyl-5-nitrobenzene for its role in synthesizing heterocyclic compounds. Heterocycles are a cornerstone of modern medicine, with many drugs featuring nitrogen-containing rings that contribute to their biological activity. By incorporating this compound into synthetic pathways, chemists can efficiently construct complex heterocycles such as pyridines, pyrimidines, and quinolines. These heterocyclic scaffolds are integral to numerous pharmacophores, making 1-Bromo-2,3-dimethyl-5-nitrobenzene an indispensable tool in medicinal chemistry.

Advances in computational chemistry have further enhanced the utility of 1-Bromo-2,3-dimethyl-5-nitrobenzene by enabling predictive modeling of its reactivity and interactions. High-throughput virtual screening (HTVS) techniques allow researchers to rapidly evaluate thousands of potential derivatives computationally before conducting expensive wet-lab experiments. This approach has accelerated the discovery process for new drug candidates and has minimized resource wastage by prioritizing promising compounds based on their predicted binding affinities.

Material science applications of 1-Bromo-2,3-dimethyl-5-nitrobenzene are equally noteworthy. Its ability to undergo polymerization or serve as a monomer for advanced materials has been explored in the development of conductive polymers and liquid crystals. These materials find applications in electronics, optoelectronics, and nanotechnology due to their unique electronic properties. The nitro group's electron-withdrawing nature can influence charge transport mechanisms in polymers, making it particularly useful for designing organic semiconductors.

The environmental impact of using 1-Bromo-2,3-dimethyl-5-nitrobenzene as a chemical intermediate is also a subject of ongoing research. While it offers significant synthetic advantages, ensuring its safe handling and disposal is crucial to minimize ecological risks. Green chemistry principles are being applied to develop more sustainable synthetic routes that reduce waste and hazardous byproducts. For example, catalytic methods that improve reaction efficiency while lowering energy consumption are being optimized for processes involving this compound.

In conclusion,1-Bromo-2,3-dimethyl-5-nitrobenzene (CAS No. 22162-22-7) is a multifaceted compound with broad applications across pharmaceuticals and material science. Its unique structural features enable diverse synthetic transformations that are essential for developing new drugs and advanced materials. As research continues to uncover new methodologies for utilizing this intermediate effectively,1-Bromo-2,3-dimethyl-5-nitrobenzene will undoubtedly remain a cornerstone of modern chemical synthesis.

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Amadis Chemical Company Limited
(CAS:22162-22-7)1-Bromo-2,3-dimethyl-5-nitrobenzene
A878674
Purity:99%/99%
Quantity:25g/10g
Price ($):446.0/223.0
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